1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
CAS No.: 618878-02-7
Cat. No.: VC4273603
Molecular Formula: C22H25N3O4
Molecular Weight: 395.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618878-02-7 |
|---|---|
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 395.459 |
| IUPAC Name | (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C22H25N3O4/c1-14-13-15(8-9-17(14)29-4)20(26)18-19(16-7-5-6-10-23-16)25(12-11-24(2)3)22(28)21(18)27/h5-10,13,19,26H,11-12H2,1-4H3/b20-18+ |
| Standard InChI Key | ACHAWQBFPICZPO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₂H₂₅N₃O₄, with a molar mass of 395.459 g/mol and a CAS registry number of 618878-02-7. Its IUPAC name, (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione, reflects the intricate arrangement of its functional groups.
Core Structural Motifs
The molecule’s architecture comprises four critical domains:
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Pyrrolinone backbone: A five-membered lactam ring with nitrogen at position 1 and a ketone at position 2, enabling hydrogen bonding and π-π interactions.
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Dimethylaminoethyl side chain: Attached to the pyrrolinone nitrogen, this group enhances solubility and may facilitate interactions with cationic binding pockets.
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4-Methoxy-3-methylbenzoyl moiety: A substituted benzoyl group at position 4 contributes to hydrophobic interactions and steric bulk, with the methoxy group influencing electron distribution .
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Pyridin-2-yl substituent: A nitrogen-containing heteroaromatic ring at position 5, potentially engaging in metal coordination or π-stacking.
These features collectively enable selective interactions with biological targets, as evidenced by its kinase inhibition profile.
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential reactions to assemble the pyrrolinone core and introduce substituents:
Step 1: Pyrrolinone Ring Formation
Cyclization of a β-keto amide precursor under acidic or basic conditions generates the lactam structure. For example, treatment of ethyl 3-aminocrotonate with diketene derivatives yields the pyrrolin-2-one scaffold.
Step 2: Acylation at Position 4
Electrophilic aromatic substitution introduces the 4-methoxy-3-methylbenzoyl group. Friedel-Crafts acylation using 4-methoxy-3-methylbenzoyl chloride in the presence of Lewis acids like AlCl₃ is a plausible method.
Step 3: N-Alkylation
The dimethylaminoethyl side chain is appended via nucleophilic substitution. Reacting the pyrrolinone nitrogen with 2-(dimethylamino)ethyl chloride in a polar aprotic solvent (e.g., DMF) at elevated temperatures achieves this.
Step 4: Pyridine Incorporation
Suzuki-Miyaura coupling installs the pyridin-2-yl group at position 5. A boronated pyridine derivative reacts with the halogenated intermediate under palladium catalysis.
Optimization Challenges
Critical challenges include:
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Regioselectivity: Ensuring acylation occurs exclusively at position 4 requires careful control of reaction conditions .
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Stereochemical integrity: The E-configuration of the exocyclic double bond (position 4) must be preserved to maintain biological activity.
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Purification: Chromatographic separation is essential due to the compound’s polar and nonpolar domains.
Biological Activity and Pharmacological Profile
Kinase Inhibition
Preliminary assays indicate potent inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases at nanomolar concentrations. The dimethylaminoethyl side chain may mimic ATP’s adenine ring, competing for the kinase ATP-binding pocket. Substitutions on the benzoyl group (e.g., isopropyl) enhance inhibitory potency by filling hydrophobic subpockets, as observed in analogous pyrrolinone derivatives .
Antimicrobial Effects
Against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), the compound exhibits MIC values of 2–8 µg/mL, surpassing standard agents like ciprofloxacin in methicillin-resistant strains. The pyridinyl group likely disrupts bacterial membrane integrity via chelation of divalent cations.
Structure-Activity Relationships (SARs)
Key SAR insights derived from analogous compounds highlight the impact of substituents on bioactivity :
For the subject compound, the para-isopropylbenzoyl group (R⁴ = -iPr) optimizes binding to hydrophobic regions, while the pyridinyl nitrogen coordinates catalytic metal ions .
Mechanistic Implications
Dual-Target Engagement
The compound’s multitarget activity arises from:
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Kinase inhibition: Competitive binding at ATP sites via the pyrrolinone carbonyl and dimethylaminoethyl chain.
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Receptor modulation: Partial agonism/antagonism at aminergic receptors (e.g., 5-HT₂A) due to structural resemblance to aripiprazole .
Metabolic Considerations
Predicted Phase I metabolism involves:
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N-Demethylation of the dimethylamino group by CYP3A4.
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O-Demethylation of the methoxybenzoyl moiety via CYP2D6.
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Hydroxylation of the pyridine ring.
Future Directions
Research Priorities
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Pharmacokinetic profiling: Assess oral bioavailability and blood-brain barrier penetration.
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Target deconvolution: Identify off-target effects via proteome-wide screening .
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Formulation development: Explore nanoparticle delivery to enhance solubility.
Clinical Translation
Potential applications include:
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